molecular formula C23H21NO4S B6084017 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one

3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one

Cat. No. B6084017
M. Wt: 407.5 g/mol
InChI Key: BOYZKHUQPNZAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. This compound has been shown to have a wide range of biological effects, including the ability to modulate ion channels and receptors, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one is complex and not fully understood. However, it is known that 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one acts as a selective inhibitor of the K2P family of potassium channels, which are involved in regulating neuronal excitability. By inhibiting these channels, 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one is able to modulate the activity of neurons, leading to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one are diverse and depend on the specific context in which it is used. In general, 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one has been shown to have a wide range of effects on neuronal activity, including the modulation of ion channels, receptors, and neurotransmitters. Additionally, 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one has been shown to have anti-inflammatory effects, suggesting that it may have potential uses in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one is its selectivity for K2P channels, which allows for more targeted and specific effects on neuronal activity. Additionally, 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one has been shown to be effective in reducing pain and other neurological symptoms in animal models, suggesting that it may have potential therapeutic uses. However, one limitation of 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one is its relatively low potency, which may make it less effective in certain contexts.

Future Directions

There are several potential future directions for research on 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one. One area of interest is in the development of more potent and selective inhibitors of K2P channels, which could lead to more effective treatments for neurological and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one and its potential uses in other disease contexts. Finally, there is a need for more clinical trials to test the safety and efficacy of 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one in humans.

Synthesis Methods

The synthesis of 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one has been described in several studies. One of the most common methods involves the reaction of 4-(methylthio)benzoyl chloride with 1-piperidinylmethyl-2-naphthoate in the presence of a base, followed by the addition of 2H-chromen-2-one and an acid catalyst. The resulting product is then purified through a series of chromatographic steps.

Scientific Research Applications

3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic uses in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of neuropathic pain, where 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one has been shown to effectively reduce pain in animal models. Additionally, 3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one has been investigated for its potential use in the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

3-[3-(4-methylsulfanylbenzoyl)piperidine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-29-18-10-8-15(9-11-18)21(25)17-6-4-12-24(14-17)22(26)19-13-16-5-2-3-7-20(16)28-23(19)27/h2-3,5,7-11,13,17H,4,6,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYZKHUQPNZAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one

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